molecular formula C5H10O3 B041635 (1,4-Dioxan-2-yl)methanol CAS No. 29908-11-0

(1,4-Dioxan-2-yl)methanol

Cat. No.: B041635
CAS No.: 29908-11-0
M. Wt: 118.13 g/mol
InChI Key: CMEPUAROFJSGJN-UHFFFAOYSA-N
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Description

(1,4-Dioxan-2-yl)methanol is a high-purity, versatile chemical building block of significant interest in synthetic organic chemistry and materials science research. This compound features a unique structure combining a 1,4-dioxane ring, a common motif known for influencing solubility and metabolic stability, with a pendant hydroxymethyl group. This functional group serves as a highly valuable synthetic handle, allowing researchers to readily incorporate the 1,4-dioxane scaffold into more complex molecular architectures through standard etherification, esterification, or oxidation reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEPUAROFJSGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347290
Record name (1,4-Dioxan-2-yl)methanol
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29908-11-0
Record name (1,4-Dioxan-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,4-dioxan-2-yl)methanol
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Significance and Research Trajectory of 1,4 Dioxan 2 Yl Methanol in Organic Chemistry

The importance of (1,4-Dioxan-2-yl)methanol in organic chemistry is rooted in its versatile reactivity and chiral nature. evitachem.com Its research trajectory showcases its evolution from a simple heterocyclic alcohol to a key building block in sophisticated synthetic strategies.

The compound's primary significance lies in its role as a chiral reagent in asymmetric synthesis. evitachem.com The stereocenter at the C2 position of the dioxane ring allows for the construction of enantiomerically pure complex molecules, a critical requirement in pharmaceutical development and materials science. myskinrecipes.com Researchers utilize its distinct stereochemistry to control the three-dimensional arrangement of atoms in a target molecule, influencing its biological activity or material properties.

Furthermore, this compound and its derivatives serve as valuable intermediates and catalysts. evitachem.comlookchem.com The hydroxymethyl group provides a reactive handle for a variety of chemical transformations, including oxidation to aldehydes or carboxylic acids, and nucleophilic substitution reactions. evitachem.com This allows for its incorporation into larger, more complex molecular frameworks. Its ability to stabilize transition states also makes it useful as a catalyst in certain organic reactions. evitachem.com The compound is frequently employed in laboratory research for the synthesis of new compounds and the study of reaction mechanisms due to its stability and predictable reactivity. lookchem.comchembk.com

Evolution of Research Perspectives on the 1,4 Dioxane Scaffold in Advanced Synthesis

The 1,4-dioxane (B91453) ring system, the core structure of (1,4-Dioxan-2-yl)methanol, is recognized as a "bioversatile scaffold" in medicinal chemistry and drug discovery. researchgate.net Research has evolved to appreciate this nucleus not just as a solvent, but as a privileged structure that can be strategically modified to interact with various biological targets. researchgate.netunimi.it

The versatility of the 1,4-dioxane scaffold is demonstrated by the principle that the nature and position of substituents on the ring can dramatically alter the pharmacological profile of the resulting molecule. researchgate.netacs.orgnih.gov For instance, research on muscarinic acetylcholine (B1216132) receptors (mAChRs) has shown that substituting the dioxane ring can modulate a compound's activity from an agonist to a potent antagonist. researchgate.netnih.gov The insertion of a methyl group at the 2-position, as seen in derivatives of this compound, can significantly increase binding affinity for all five muscarinic subtypes. unica.it Conversely, introducing bulky groups like diphenyl moieties can confer potent antagonistic properties, which have been explored for treating conditions like overactive bladder. acs.orgnih.gov

The application of the 1,4-dioxane scaffold has expanded beyond mAChRs to a wide array of other biological targets, particularly in the development of anticancer agents. unimi.it The stable framework of the dioxane ring is found in molecules designed as inhibitors of enzymes crucial for cancer cell proliferation and survival, such as phosphatidylinositol 3-kinase (PI3K) and telomerase. unimi.it The strategic placement of different functional groups on the dioxane core allows for the fine-tuning of interactions with these specific biological targets.

Table: Examples of Biological Targets for 1,4-Dioxane-Based Compounds

Biological TargetTherapeutic AreaReference
Muscarinic Receptors (M1-M5)Various (e.g., CNS disorders, overactive bladder) researchgate.netunica.it
α1-Adrenergic ReceptorsCardiovascular diseases acs.org
5-HT1A ReceptorsCNS disorders (e.g., anxiety, depression) unimi.itacs.org
Phosphatidylinositol 3-kinase (PI3K)Cancer unimi.it
TelomeraseCancer unimi.it
Cyclooxygenase-2 (COX-2)Inflammation unimi.it
Monoamine Oxidase B (MAO-B)Parkinson's Disease unimi.it

Role of Hydroxymethylated Dioxanes in Enabling Chemical Methodologies

Established Synthetic Routes for this compound

The established synthetic pathways to this compound and its derivatives are diverse, allowing for the preparation of both racemic and enantiomerically pure forms of the compound. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability.

A foundational method for the synthesis of cyclic ethers, including the 1,4-dioxane ring, is the intramolecular Williamson ether synthesis. masterorganicchemistry.combeilstein-journals.org This reaction involves a nucleophilic substitution (SN2) mechanism where an alkoxide and an alkyl halide present within the same molecule react to form a new ether linkage, resulting in a cyclic product. masterorganicchemistry.com For the formation of a six-membered ring like 1,4-dioxane, the precursor must contain a hydroxyl group and a leaving group (typically a halide) separated by an appropriate number of atoms to facilitate the 6-exo-tet cyclization.

The formation of the this compound core structure can be efficiently achieved through the base-mediated cyclization of a suitable halo-diol precursor. A prime example is the cyclization of 3-Chloro-2-(2-hydroxyethoxy)propan-1-ol. In this pathway, a base is used to deprotonate one of the hydroxyl groups in the precursor molecule. The more accessible primary alcohol is typically deprotonated first, creating an alkoxide ion. This intramolecular nucleophile then attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and closing the ring to form the 1,4-dioxane structure.

A closely related synthesis is detailed in a patented process for a derivative, where (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol is treated with a base to induce ring closure, forming a chiral epoxide which is subsequently opened and cyclized. google.com The fundamental step of base-mediated intramolecular etherification is central to forming the dioxane ring in these types of syntheses. The reaction is typically carried out in a suitable solvent and the choice of base (e.g., sodium hydroxide, potassium carbonate) is crucial for the reaction's efficiency.

General Reaction Scheme for Williamson Etherification

Generated code

Advanced Synthetic Transformations Involving this compound

Functionalization of the Hydroxyl Group in this compound

The primary alcohol moiety in this compound is a key site for chemical modification, allowing for its conversion into a range of other functional groups.

Derivatization to Ethers and Esters

The hydroxyl group of this compound can be readily converted into ethers and esters through standard synthetic protocols. These reactions are fundamental in altering the steric and electronic properties of the molecule, thereby influencing its reactivity in subsequent transformations. For instance, the formation of a benzyl (B1604629) ether can serve as a protective group, which can be removed at a later stage of a synthetic sequence. Similarly, esterification with various acyl chlorides or anhydrides can introduce a wide array of functional groups.

Reactions with 1H-imidazole, Triphenylphosphine, and Molecular Iodine

A significant transformation of this compound is its conversion to 2-(iodomethyl)-1,4-dioxane (B1302964). This reaction is effectively carried out using a combination of 1H-imidazole, triphenylphosphine, and molecular iodine. nih.govthieme-connect.depurdue.edu The process, often referred to as the Appel reaction, proceeds under mild conditions, typically in a mixed solvent system of toluene (B28343) and tetrahydrofuran (B95107) at room temperature. nih.govpurdue.edu For example, treatment of (R)-2-hydroxymethyl- Current time information in Bangalore, IN.mdpi.comdioxane with imidazole, triphenylphosphine, and iodine yields (S)-2-iodomethyl- Current time information in Bangalore, IN.mdpi.comdioxane in high yield (84%). nih.govpurdue.edu This transformation is a crucial step in the synthesis of various biologically active molecules, including antiviral agents. nih.govpurdue.edu

Tosylation of this compound and Subsequent Amination

The hydroxyl group of this compound can be converted into a good leaving group by tosylation. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. thieme-connect.de The resulting (1,4-dioxan-2-yl)methyl tosylate is a versatile intermediate for nucleophilic substitution reactions.

Subsequent amination of the tosylate allows for the introduction of a nitrogen-containing functional group. thieme-connect.de For instance, reaction with dimethylamine (B145610) can yield the corresponding tertiary amine. thieme-connect.de This two-step sequence of tosylation followed by amination is a common strategy for the synthesis of various amine derivatives. A specific example involves the synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride, where (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester is reacted with methylamine (B109427) in a high-pressure autoclave. google.com

Nucleophilic Substitution Reactions of this compound Derivatives

Derivatives of this compound, particularly those where the hydroxyl group has been converted into a good leaving group like iodide or tosylate, are excellent substrates for nucleophilic substitution reactions.

Reactions with Lithium Anion of 1,3-Dithiane (B146892)

A notable nucleophilic substitution involves the reaction of 2-(iodomethyl)-1,4-dioxane with the lithium anion of 1,3-dithiane. nih.govthieme-connect.depurdue.edu The lithium anion, generated by deprotonating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi), acts as a potent nucleophile. nih.govpurdue.edu This reaction is typically carried out in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures, such as -78 °C. nih.govpurdue.edu The resulting product, 2-[(1,3-dithian-2-yl)methyl]-1,4-dioxane, is a key intermediate in the synthesis of more complex molecules. thieme-connect.de This dithiane adduct can be further manipulated, for example, through desulfurization with Raney nickel to yield a propyl-linked bis-dioxane compound. nih.govpurdue.edu

Below is a data table summarizing the key reactions and their conditions:

Starting Material Reagents and Conditions Product Yield Reference
(R)-2-Hydroxymethyl- Current time information in Bangalore, IN.mdpi.comdioxaneImidazole, PPh₃, I₂, Toluene-THF, rt, 10 h(S)-2-Iodomethyl- Current time information in Bangalore, IN.mdpi.comdioxane84% nih.govpurdue.edu
This compoundTsCl, Pyridine(1,4-Dioxan-2-yl)methyl tosylate- thieme-connect.de
(1,4-Dioxan-2-yl)methyl tosylateDimethylamine, BenzeneN,N-Dimethyl-1-(1,4-dioxan-2-yl)methanamine- thieme-connect.de
2-(Iodomethyl)-1,4-dioxane1,3-Dithiane, n-BuLi, THF-HMPA, -78 °C to rt2-[(1,3-Dithian-2-yl)methyl]-1,4-dioxane78-98% thieme-connect.de

Oxidation and Reduction Pathways of this compound

The presence of a primary alcohol functional group on the 1,4-dioxane ring allows this compound to undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: The hydroxymethyl group of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. evitachem.com The choice of oxidizing agent and reaction conditions determines the final product. Common oxidizing agents for this transformation include potassium permanganate (B83412) and chromium trioxide. evitachem.com For instance, the oxidation of a related substituted alcohol, (3,3-Dimethyl-1,4-dioxan-2-yl)methanol, to its corresponding carboxylic acid has been demonstrated. thieme-connect.com

Reduction: While the alcohol moiety is already in a reduced state, the dioxane ring itself can be subject to reductive cleavage under certain conditions. More commonly, derivatives of this compound are subjected to reduction. For example, the reduction of related carbonyl or ester-containing dioxane derivatives can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to yield alcohols. evitachem.comthieme-connect.com A specific example includes the reduction of a dialdehyde (B1249045) precursor to a diol using sodium borohydride during the synthesis of dioxane derivatives. thieme-connect.de

The table below summarizes the key oxidation and reduction reactions involving this compound and its close derivatives.

Reaction TypeStarting Material MoietyReagent(s)Product Moiety
Oxidation Primary AlcoholPotassium Permanganate, Chromium TrioxideAldehyde, Carboxylic Acid
Reduction Carbonyl/EsterLithium Aluminum Hydride, Sodium BorohydrideAlcohol

Cross-Coupling Reactions for Dioxane Ring Functionalization

Functionalization of the 1,4-dioxane ring itself, particularly through the formation of carbon-carbon bonds at positions other than the one bearing the methanol (B129727) group, represents an advanced synthetic strategy. Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for this purpose. researchgate.netrsc.org

These reactions enable the direct coupling of a C-H bond on the 1,4-dioxane ring with a C-H bond of another molecule, avoiding the need for pre-functionalized starting materials. researchgate.net Research has shown the successful silver-catalyzed direct CDC reaction between 1,4-dioxane and quinazolines in an aqueous medium. rsc.org This method allows for the synthesis of a series of 2- or 4-(1,4-dioxan-2-yl) substituted quinazoline (B50416) hybrids. rsc.org

The reaction typically proceeds under mild conditions and demonstrates good functional group compatibility. rsc.org The use of a catalyst system like silver-K₂S₂O₈ facilitates the formation of a radical on the dioxane ring, which then couples with the quinazoline substrate. rsc.org While this specific example uses unsubstituted 1,4-dioxane, the principle is applicable to derivatives like this compound, offering a pathway to complex, functionalized dioxane structures.

The key aspects of this cross-coupling reaction are detailed in the table below.

Reaction TypeSubstratesCatalyst SystemKey Features
Cross-Dehydrogenative Coupling (CDC) 1,4-Dioxane, QuinazolinesSilver (Ag) / Potassium Persulfate (K₂S₂O₈)Direct C-H/C-H bond formation, Proceeds in water, Mild conditions

This approach highlights a modern strategy for the late-stage functionalization of the dioxane core, expanding the synthetic utility of compounds like this compound for creating diverse molecular architectures. researchgate.net

Chirality of this compound

The molecular structure of this compound features a 1,4-dioxane ring with a hydroxymethyl group attached to the second carbon atom. This substitution at the C2 position of the dioxane ring introduces a stereocenter, rendering the molecule chiral. evitachem.com Consequently, this compound exists as a pair of enantiomers: (R)-(1,4-dioxan-2-yl)methanol and (S)-(1,4-dioxan-2-yl)methanol. evitachem.combldpharm.com These enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors or chiral catalysts, can differ significantly. rsc.org

The presence of this chiral center allows for the creation of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and agrochemical industries where the desired biological activity often resides in a single enantiomer. lookchem.commyskinrecipes.com The other enantiomer may be inactive or, in some cases, exhibit undesirable or toxic effects. iapc-obp.com

Enantioselective Synthesis and Resolution of this compound and its Derivatives

The demand for enantiomerically pure forms of this compound and its derivatives has driven the development of various enantioselective synthesis and resolution strategies.

One approach to obtaining enantiomerically pure this compound involves the use of chiral starting materials. For instance, the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog has been achieved starting from the readily available and inexpensive chiral pool material, (2R,3R)-dimethyl tartrate. nih.govmdpi.com This starting material is converted through a series of reactions, including reduction and iodocyclization, to yield diastereomeric mixtures of 1,4-dioxane pseudo-sugars which can then be separated. mdpi.com

Another key strategy is the use of chiral auxiliaries. In the synthesis of artificial glutamate (B1630785) analogs, L-(−)-menthol has been employed as a chiral auxiliary to resolve a racemic carboxylic acid precursor. beilstein-journals.org The resulting diastereomeric esters can be separated chromatographically, and subsequent removal of the chiral auxiliary yields the desired enantiomerically pure product. beilstein-journals.org

Kinetic resolution is also a powerful tool for separating enantiomers. This technique relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. While specific examples for the kinetic resolution of this compound itself are not detailed in the provided results, it is a widely applied principle in chiral synthesis.

Furthermore, synthetic routes have been developed for various substituted 1,4-dioxane derivatives. For example, the synthesis of 2,2-disubstituted and 2,2,3-trisubstituted 1,4-dioxane building blocks has been reported, starting from diols and proceeding through intermediates like O-monotosylates. thieme-connect.com These methods provide access to a diverse range of chiral dioxane-based structures.

A previously reported asymmetric synthesis has been utilized to prepare both (R)-2-hydroxymethyl- evitachem.comresearchgate.netdioxane and (S)-2-hydroxymethyl- evitachem.comresearchgate.netdioxane, which served as key intermediates in the synthesis of dioxane-based antiviral agents. nih.gov

Determination of Stereochemical Configuration in Derivatives

Accurately determining the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Several analytical techniques are employed for the stereochemical characterization of this compound derivatives.

Chiral Chromatography for Enantiomer Separation

Chiral chromatography is a cornerstone technique for the separation and analysis of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. iapc-obp.combgb-analytik.com The choice of CSP is crucial and often involves polysaccharide-based materials like cellulose (B213188) or amylose (B160209) derivatives, or Pirkle-type phases. bgb-analytik.commdpi.com

For the separation of derivatives of this compound, various chiral columns are available. For example, in the resolution of menthyl ester diastereomers of a precursor to an artificial glutamate analog, a CHIRALFLASH IC column was used. beilstein-journals.org The separation of enantiomers can be achieved using different modes of chromatography, including normal phase, reversed-phase, and supercritical fluid chromatography (SFC). bgb-analytik.commdpi.com The selection of the mobile phase is also critical for achieving optimal separation.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable method for determining the absolute configuration of chiral molecules in solution. dtu.dkcore.ac.ukresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The experimental VCD spectrum is then compared with the theoretically calculated spectrum for a known absolute configuration, typically obtained using Density Functional Theory (DFT) calculations. rsc.org A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. dtu.dk This technique is particularly valuable for molecules that may not be suitable for X-ray crystallography.

X-ray Diffraction for Racemic and Enantiopure Samples

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute configuration. For a racemic mixture of a this compound derivative, X-ray diffraction can reveal the packing of the enantiomers in the crystal lattice. researchgate.net For an enantiopure crystal, the analysis can unambiguously establish the absolute stereochemistry. epa.gov

For example, the crystal structure of racemic (1,4-dioxan-2-yl)diphenylmethanol, prepared by microwave irradiation of benzophenone (B1666685) and dioxane, has been determined, showing the intermolecular hydrogen-bonding interactions between the enantiomers. researchgate.net Similarly, the crystal structure of 2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl-methanol was characterized, revealing a chair conformation for the 1,3-dioxane (B1201747) ring. epa.gov X-ray diffraction has also been used to confirm the structure of other dioxane derivatives. google.comiucr.org

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The stereochemistry of this compound and its derivatives plays a pivotal role in their molecular interactions and, consequently, their biological activity. Since biological systems, such as enzymes and receptors, are themselves chiral, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. rsc.org

A compelling example of this is seen in the development of antiviral agents targeting the Sindbis virus. It was discovered that (R)-2-hydroxymethyl- evitachem.comresearchgate.netdioxane was a more effective inhibitor of Sindbis virus replication than a more complex, designed bisdioxane antiviral agent. nih.gov This highlights how a specific enantiomer can have significantly higher biological potency.

Furthermore, studies on 1,4-benzodioxan-related compounds have shown that the 1,4-dioxane ring can serve as a promising template for developing novel therapeutic agents. researchgate.net By modifying the substituents and their stereochemistry on the dioxane scaffold, researchers have been able to create compounds that act as selective α1D-adrenoreceptor antagonists, full 5-HT1A receptor agonists, and cytotoxic agents for cancer cells. researchgate.net The specific stereochemical arrangement of the functional groups on the dioxane ring is crucial for achieving the desired interaction with the biological target and eliciting a specific pharmacological response.

The protection of alcohols as 1,4-dioxan-2-yl ethers is another area where stereochemistry is relevant, as the formation of these derivatives can influence the reactivity and interactions of the parent molecule. researchgate.net

Derivatives and Structural Modifications of the 1,4 Dioxan 2 Yl Methanol Scaffold

Synthesis of Functionalized 1,4-Dioxane (B91453) Derivatives

The synthesis of functionalized 1,4-dioxane derivatives is a cornerstone of modern organic chemistry, enabling the creation of complex molecules with tailored properties. A variety of synthetic strategies have been developed to introduce functional groups onto the 1,4-dioxane ring, starting from readily available precursors.

The introduction of ketone and alcohol functionalities onto the 1,4-dioxane scaffold significantly expands its synthetic utility. One common approach to synthesize alcohol-functionalized derivatives involves the hydroxylation of an appropriate precursor. For instance, 2-allyl-1,4-dioxane can be monohydroxylated to yield 2-(2-hydroxypropyl)-1,4-dioxane.

A general method for the preparation of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives commences from easily accessible epoxides. enamine.net The key step in this process is the ring-opening of the epoxide with the monosodium salt of ethylene (B1197577) glycol, which is followed by cyclization of the resulting diol to form the desired 1,4-dioxane derivative. enamine.net This methodology has been successfully applied to the multigram synthesis of novel functionalized 1,4-dioxanes that bear additional cycloalkane, piperidine, or pyrrolidine (B122466) rings, highlighting its utility in generating advanced building blocks for medicinal chemistry. enamine.net

The synthesis of ketone-functionalized derivatives can be achieved through various oxidative methods or by employing ketone-containing starting materials in the cyclization process. For example, the Stetter reaction, a nucleophilic catalyst-driven process, can be utilized to produce 1,4-diketones, which can serve as precursors or analogues of functionalized dioxanes. This reaction typically involves the intermolecular reaction of an aldehyde and an α,β-unsaturated ketone.

Table 1: Synthesis of Functionalized 1,4-Dioxane Derivatives

Derivative Type Synthetic Approach Key Intermediates/Reagents
Alcohol Functionalized Hydroxylation of allyl-substituted dioxanes 2-allyl-1,4-dioxane, Sulfuric acid
Alcohol Functionalized Epoxide ring-opening and cyclization Epoxides, Ethylene glycol monosodium salt
Ketone Functionalized Oxidation of alcohol-substituted dioxanes Secondary alcohol-dioxane, Oxidizing agent
Ketone Functionalized Stetter reaction for 1,4-diketone synthesis Aldehydes, α,β-unsaturated ketones, Nucleophilic catalyst

Hydroxyl-Substituted 1,4-Dioxane Derivatives

Hydroxyl-substituted 1,4-dioxane derivatives are a significant class of compounds due to the versatile reactivity of the hydroxyl group, which can serve as a handle for further functionalization. The synthesis of these derivatives often involves the use of starting materials that already contain hydroxyl groups or the introduction of these groups at a later stage.

A notable example of a hydroxyl-substituted 1,4-dioxane derivative is [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol. This compound features two hydroxymethyl groups attached to the same carbon atom of the 1,4-dioxane ring.

Table 2: Chemical Properties of [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol

Property Value
CAS Number 2219373-95-0
Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
Canonical SMILES C1COC(CO1)(CO)CO
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2

Data sourced from Guidechem guidechem.com

The synthesis of such di-hydroxyl functionalized derivatives can be envisioned through the reaction of glycerol (B35011) derivatives with appropriate precursors to form the dioxane ring. The presence of two primary alcohol groups offers multiple sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Bioconjugated Ligands Incorporating the (1,4-Dioxan-2-yl)methanol Moiety

The 1,4-dioxane moiety is found in a number of bioactive molecules, and its incorporation into ligands for bioconjugation is an area of growing interest. researchgate.net The chemical stability and conformational flexibility of the 1,4-dioxane ring make it an attractive scaffold for the design of ligands that can interact with biological targets. The this compound moiety, with its reactive hydroxyl group, is particularly well-suited for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids.

While specific examples of bioconjugated ligands incorporating the this compound moiety are not extensively documented in publicly available literature, the principles of bioconjugation chemistry can be applied to this scaffold. The hydroxyl group can be activated or converted into other functional groups, such as aldehydes, carboxylic acids, or amines, to facilitate conjugation with complementary functionalities on biomolecules. For instance, the hydroxyl group can be oxidized to an aldehyde for reaction with hydrazides or aminooxy groups on a protein, or it can be derivatized with a linker containing a terminal alkyne or azide (B81097) for use in click chemistry reactions.

Furthermore, 1,4-dioxane derivatives have been investigated for their role in enhancing the properties and biocompatibility of materials used in tissue engineering. For example, 1,4-dioxane treatment of polyanionic collagen has been shown to improve its thermal stability and support the normal attachment and proliferation of cells. nih.gov This suggests that the incorporation of 1,4-dioxane-based structures in biomaterials can be a viable strategy for creating biocompatible surfaces and scaffolds.

Design and Synthesis of Novel Cyclic 1,2-Diacetals

The diol functionality present in derivatives of this compound, such as [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol, provides a template for the synthesis of novel cyclic acetals, including 1,2-diacetals. Cyclic acetals are formed by the reaction of a diol with an aldehyde or a ketone in the presence of an acid catalyst. quimicaorganica.org The formation of a five- or six-membered cyclic acetal (B89532) is generally favored.

The synthesis of cyclic acetals from 1,2- and 1,3-diols is a well-established method for protecting diol functionalities in organic synthesis. quimicaorganica.org The reaction equilibrium is typically driven towards the product by removing the water formed during the reaction, for instance, by azeotropic distillation with toluene (B28343). quimicaorganica.org

For a molecule like [2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol, which contains a 1,3-diol system within its structure (considering the two hydroxymethyl groups), it can react with aldehydes or ketones to form a six-membered cyclic acetal, specifically a 1,3-dioxane (B1201747) ring fused to the existing 1,4-dioxane ring. This would result in a novel bicyclic acetal system. The stereochemistry of the newly formed acetal would depend on the stereochemistry of the starting diol and the reaction conditions.

The synthesis of cyclic acetals from glycerol is a closely related process, as glycerol also contains vicinal diol functionalities. csic.esacs.org The reaction of glycerol with aldehydes or ketones can lead to the formation of five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetals. csic.es These reactions serve as a good model for the potential cyclization reactions of diol derivatives of this compound.

Ring System Variations and Substituted Dioxanes

Variations in the ring system and the introduction of diverse substituents on the dioxane ring are key strategies for modulating the properties of this compound derivatives. The synthesis of substituted 1,4-dioxanes can be achieved through several synthetic routes, often tailored to the desired substitution pattern.

One approach involves the cyclization of appropriately substituted open-chain precursors. For example, the reaction of a substituted epoxide with a diol can lead to a substituted 1,4-dioxane. enamine.net The nature and position of the substituents on the final dioxane ring are determined by the structure of the starting materials.

Another strategy involves the modification of a pre-existing 1,4-dioxane ring. This can include electrophilic or nucleophilic substitution reactions, although the ether linkages of the dioxane ring can be sensitive to harsh reaction conditions. More commonly, functional groups already present on the dioxane ring are chemically transformed. For instance, a hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for subsequent nucleophilic displacement.

The introduction of substituents can significantly impact the conformational preference of the 1,4-dioxane ring. The chair conformation is generally the most stable, but the presence of bulky substituents can lead to the adoption of twist-boat conformations. These conformational changes can, in turn, influence the biological activity and physical properties of the molecule.

Furthermore, the 1,4-dioxane ring itself can be part of a larger, more complex molecular architecture. For instance, spirocyclic compounds can be prepared where the 1,4-dioxane ring is fused to another carbocyclic or heterocyclic ring system. enamine.net These structural modifications can lead to molecules with unique three-dimensional shapes and potentially novel biological activities.

Saturated Bridged, Fused, and Spirocyclic Derivatives of 1,4-Dioxanes

The this compound scaffold serves as a versatile platform for the development of complex heterocyclic systems. Modifications that introduce rigid, three-dimensional structures, such as bridged, fused, and spirocyclic moieties, are of significant interest in medicinal chemistry. These modifications can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune physicochemical properties. This section explores the synthetic strategies and research findings related to the creation of these complex derivatives of 1,4-dioxane.

Spirocyclic Derivatives

Spirocyclic 1,4-dioxanes, where the dioxane ring shares a single carbon atom with another carbocyclic or heterocyclic ring, are valuable building blocks in drug discovery. A prominent and efficient method for their synthesis involves the reaction of various epoxides with ethylene glycol monosodium salt. rsc.orgenamine.net This approach is notable for its versatility, allowing for the creation of a wide range of spiro-dioxanes, including those fused to cycloalkanes, piperidines, and pyrrolidines. enamine.net

The general synthetic pathway commences with the ring-opening of a suitable epoxide by the monosodium salt of ethylene glycol. This step forms an intermediate diol, which then undergoes an intramolecular cyclization to yield the final spirocyclic 1,4-dioxane derivative. enamine.net The initial epoxides are often readily prepared from corresponding ketones via the Corey–Chaikovsky reaction. enamine.net

This methodology has been successfully applied to synthesize a variety of spiro[1,4-dioxane-2,1'-cycloalkane] and heterocyclic spiro-dioxane derivatives. The yields for these reactions are generally moderate to good, demonstrating the robustness of this synthetic route. enamine.net

Table 1: Synthesis of Spirocyclic 1,4-Dioxane Derivatives from Epoxides

Starting EpoxideProductYield (%)Reference
1-Oxaspiro[2.5]octane1,4-Dioxaspiro[5.5]undecane67 enamine.net
1-Oxaspiro[2.4]heptane1,4-Dioxaspiro[4.5]decane65 enamine.net
1-Oxaspiro[2.6]nonane1,4-Dioxaspiro[5.6]dodecane58 enamine.net
1-Oxa-6-azaspiro[2.5]octane (N-Boc protected)8-Boc-1,4-dioxa-8-azaspiro[5.5]undecane75 enamine.net

Fused Derivatives

Fused 1,4-dioxane systems, where the dioxane ring shares two adjacent atoms with another ring, are another important class of derivatives. The synthesis of these compounds often involves the cyclization of precursors that already contain one of the rings. A common example is the synthesis of 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine derivatives.

For instance, the synthesis of a 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine-5-carboxylate can be achieved by alkylating a substituted dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of a base like potassium carbonate. nih.gov This reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of the catechol precursor react with the dibromoethane to form the fused dioxane ring. nih.gov

Table 2: Synthesis of a Fused Benzo-1,4-Dioxane Derivative

Starting MaterialReagentsProductReference
Methyl 2,3-dihydroxybenzoate1,2-Dibromoethane, K₂CO₃, DMFMethyl 2,3-dihydrobenzo[b] rsc.orgnih.govdioxine-5-carboxylate nih.gov

While many examples in the literature focus on benzo-fused systems, the principles can be extended to the synthesis of other saturated fused-ring systems.

Bridged Derivatives

Bridged bicyclic compounds containing a 1,4-dioxane moiety represent a complex and sterically demanding structural class. These systems are characterized by two rings sharing two non-adjacent bridgehead carbons. While saturated bridged-bicyclic scaffolds are of high interest in pharmaceutical research as bioisosteres for aromatic rings, the synthesis of such structures that specifically incorporate a 1,4-dioxane ring is not commonly reported in the literature. rsc.orgnih.gov

The construction of bridged ring systems is a significant synthetic challenge. rsc.org General methods for synthesizing bridged bicyclic structures include intramolecular Diels-Alder reactions and various rhodium-catalyzed intramolecular cyclizations. nih.govnih.govrsc.org However, the application of these methods to create saturated bridged 1,4-dioxane systems from simple precursors related to this compound is not well-documented. The inherent strain and complex stereochemistry of these molecules necessitate highly specialized synthetic routes. Further research is required to develop general and efficient methods for the synthesis of these challenging yet potentially valuable molecular architectures.

Applications of 1,4 Dioxan 2 Yl Methanol in Organic Synthesis and Catalysis

Use as a Chiral Building Block in Asymmetric Synthesis

(1,4-Dioxan-2-yl)methanol, particularly in its enantiomerically pure forms such as (S)-(1,4-Dioxan-2-yl)methanol, is recognized as a key chiral building block in asymmetric synthesis. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, effectively transferring their stereochemistry to the final product. The presence of a stereogenic center and a modifiable hydroxymethyl group allows chemists to introduce specific stereochemistry into a target molecule, which is crucial for applications in pharmaceuticals and materials science.

The utility of (S)-(1,4-Dioxan-2-yl)methanol in this context is highlighted by its classification under categories such as "Asymmetric Synthesis" and "Chiral Building Blocks" by chemical suppliers. This classification underscores its role as a fundamental starting material for chemists aiming to construct stereochemically defined molecules.

Table 1: Classification of (S)-(1,4-Dioxan-2-yl)methanol

Category Description
Heterocyclic Building Blocks Used in the construction of cyclic organic frameworks.
Chiral Building Blocks Enantiomerically pure starting material for asymmetric synthesis.
Organic Building Blocks A fundamental component for constructing larger organic molecules.

Utility in the Synthesis of Complex Molecules and Pharmaceuticals

The structural framework of this compound is incorporated into various complex molecules, including active pharmaceutical ingredients (APIs). The 1,4-dioxane (B91453) motif is a recognized scaffold in medicinal chemistry, and derivatives of this compound serve as important intermediates in the synthesis of these therapeutic agents.

One notable, though indirect, application is in the synthesis of the antidepressant drug Vilazodone. While various synthetic routes to Vilazodone exist, some patented methods utilize intermediates that incorporate the 1,4-dioxane structure. For instance, processes have been described that involve key intermediates such as 5-(1-piperazinyl)benzofuran-2-carboxamide and 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netresearchgate.net Although not always a direct starting material, the synthesis of related complex heterocyclic systems often employs building blocks with similar structural motifs to this compound.

Precursor for Biodegradable Polymers

This compound serves as a precursor to 1,4-dioxan-2-one, a monomer used in the production of biodegradable poly(ester-ether)s. These polymers are of significant interest for medical applications, such as surgical sutures and drug delivery systems, due to their biocompatibility and absorbability.

The conversion of this compound to 1,4-dioxan-2-one can be achieved through oxidation of the primary alcohol to the corresponding lactone. Research has shown that the oxidation of 1,4-dioxane can yield 1,4-dioxan-2-one as one of the degradation products. The resulting monomer, 1,4-dioxan-2-one (also known as p-dioxanone), can undergo ring-opening polymerization to form high molecular weight poly(1,4-dioxan-2-one) (PPDX). PPDX is noted for its excellent flexibility and biodegradability. researchgate.net

Copolymers of 1,4-dioxan-2-one with other monomers, such as ε-caprolactone, have been developed to create materials with tunable properties for specific applications, including pliable 3D scaffolds for tissue regeneration.

Role in Catalyst Design and Ligand Synthesis

The chiral nature of this compound makes it a potential candidate for the synthesis of specialized ligands used in asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction.

Chiral Ligands for Asymmetric Catalysis

While the direct synthesis of widely used, commercially available ligands from this compound is not extensively documented in readily available literature, its structure is analogous to other chiral diols and alcohols that are fundamental to the synthesis of privileged ligands. The design of chiral ligands is a cornerstone of asymmetric catalysis, with the goal of creating a catalyst that can achieve high enantioselectivity for a specific transformation. The development of novel chiral ligands often involves the use of readily available, enantiomerically pure starting materials from the "chiral pool," a category to which (S)-(1,4-Dioxan-2-yl)methanol belongs.

N-Heterocyclic Carbene (NHC) Ligand Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic chemistry and catalysis, often replacing phosphines due to their strong σ-donating properties and steric tuneability. NHC ligands are generated from their corresponding precursors, typically imidazolium or other azolium salts.

The synthesis of these precursors often involves the reaction of a glyoxal derivative with primary amines, followed by cyclization. While direct derivatization of this compound into an NHC precursor is not a commonly cited pathway, the broader family of dioxane-containing molecules can be incorporated into ligand structures to modulate their steric and electronic properties. The development of new NHC precursors is an active area of research, with a focus on creating ligands with novel architectures and functionalities.

Intermediate in Drug Discovery and Development

The 1,4-dioxane ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds investigated for a wide range of biological activities. Its derivatives are valuable as intermediates in the drug discovery process, allowing for the systematic modification of a lead compound to optimize its pharmacological profile.

Research into multitarget 1,4-dioxane compounds has demonstrated the versatility of this scaffold. For example, derivatives based on an N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) scaffold have been synthesized and evaluated for their affinity and activity at dopamine (B1211576) and serotonin (B10506) receptors. These studies have led to the discovery of compounds with potential therapeutic applications for complex neurological disorders such as Parkinson's disease and schizophrenia. The synthetic routes to these complex molecules often rely on the availability of functionalized dioxane intermediates.

The ability to introduce various substituents onto the dioxane ring, starting from a simple precursor like this compound, provides medicinal chemists with a powerful tool for generating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
(S)-(1,4-Dioxan-2-yl)methanol
Vilazodone
5-(1-piperazinyl)benzofuran-2-carboxamide
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
1,4-dioxan-2-one
Poly(1,4-dioxan-2-one) (PPDX)
ε-caprolactone

Synthesis of GPR84 Negative Allosteric Modulators (e.g., GLPG1205)

This compound is a key building block in the synthesis of GLPG1205, a potent and selective negative allosteric modulator of G-protein coupled receptor 84 (GPR84). GPR84 is implicated in inflammatory and fibrotic diseases, making its modulators promising therapeutic candidates. The synthesis of GLPG1205 is a multi-step process where the chiral (S)-enantiomer of this compound is introduced to a core heterocyclic structure.

The synthesis of GLPG1205 involves a nine-step linear sequence. A crucial step in this synthesis is the nucleophilic substitution reaction where [(2R)-1,4-dioxan-2-yl]methanol is reacted with a chlorinated pyrimido[6,1-a]isoquinolin-4-one intermediate. This reaction is carried out in the presence of a strong base, such as potassium tert-butoxide, in a suitable solvent like dichloromethane, to afford the desired ether linkage. This step effectively incorporates the (1,4-dioxan-2-yl)methoxy moiety into the final structure of GLPG1205.

Key Synthetic Step for GLPG1205

Reactant 1 Reactant 2 Reagents Product

Synthesis of HSP90 Inhibitors

While the 1,4-dioxane scaffold is found in various bioactive molecules, the direct application of this compound in the synthesis of Heat Shock Protein 90 (HSP90) inhibitors is not extensively documented in readily available literature. HSP90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins, many of which are implicated in cancer. Research into HSP90 inhibitors has explored a wide variety of chemical scaffolds to achieve potency and selectivity. Further investigation into specialized chemical literature may be required to identify specific examples of this compound's use in this context.

Synthesis of CDK2 Inhibitors

This compound has been utilized in the synthesis of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is often observed in cancer. A patent for novel CDK2 inhibitors describes the synthesis of a series of compounds, including one that incorporates the (1,4-dioxan-2-yl)methyl moiety.

The synthesis involves the coupling of a pyrazolopyrazine core with (S)-(1,4-dioxan-2-yl)methanamine. The amine can be prepared from (S)-(1,4-dioxan-2-yl)methanol through standard functional group transformations, such as conversion to an azide (B81097) followed by reduction. The final step is a nucleophilic aromatic substitution reaction where the amine displaces a leaving group on the heterocyclic core to yield the target CDK2 inhibitor.

Example of a CDK2 Inhibitor Synthesis

Intermediate 1 Intermediate 2 Coupling Reaction Final Product

Development of Muscarinic Receptor Modulators

The 1,4-dioxane nucleus is a versatile scaffold for developing ligands for muscarinic acetylcholine (B1216132) receptors (mAChRs), which are involved in numerous physiological functions. nih.gov Both agonists and antagonists of these receptors have been synthesized using derivatives of this compound. The stereochemistry and substitution pattern on the dioxane ring are critical for determining the pharmacological activity and selectivity of these compounds. nih.govunica.it

For instance, novel analogues of muscarinic receptor antagonists have been synthesized where the this compound derivative serves as a key building block. The synthesis often involves the modification of the hydroxymethyl group to introduce an amine-containing side chain. This is typically achieved by converting the alcohol to a leaving group (e.g., a tosylate) followed by nucleophilic substitution with an appropriate amine. Further modifications can be made to the dioxane ring to explore the structure-activity relationship. unica.it

General Synthetic Strategy for Muscarinic Receptor Modulators

Starting Material Key Transformation Intermediate Final Modification

Applications in Transition Metal Catalysis

While 1,4-dioxane is a common solvent in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, the specific role of this compound as a ligand or substrate is a more specialized area of research.

Palladium-Catalyzed Reactions

The hydroxyl group in this compound can potentially coordinate to a metal center, and thus, its derivatives could serve as ligands in palladium-catalyzed reactions. However, detailed studies focusing on this compound itself as a ligand are not widespread. The use of 1,4-dioxane as a solvent in palladium-catalyzed reactions is well-established, where it can influence the solubility of reagents and the stability of catalytic intermediates. In some cases, 1,4-dioxane has been observed to act as a source of hydroxyl radicals in palladium-catalyzed C-H activation reactions. rsc.org

Arylation Reactions

The direct arylation of this compound or its derivatives is a potential application in palladium-catalyzed reactions. C-H arylation is a powerful tool for the formation of carbon-carbon bonds. While there is extensive literature on the arylation of various substrates, specific examples detailing the direct arylation of the 1,4-dioxane ring of this compound are not readily found in general chemical databases. Such a reaction would likely require specific directing groups to achieve regioselectivity. The development of such a methodology would provide a direct route to functionalized dioxane derivatives.

No Published Applications of this compound in Suzuki-Miyaura Reactions Found

Despite a comprehensive review of scientific literature and chemical databases, no specific applications of this compound or its direct derivatives in Suzuki-Miyaura cross-coupling reactions have been reported.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. The efficacy of this reaction is often highly dependent on the nature of the ligands coordinated to the palladium center, as well as the solvent and base used.

While 1,4-dioxane is a common solvent for Suzuki-Miyaura reactions due to its ability to dissolve a wide range of organic compounds and its coordination to the palladium catalyst, the specific compound this compound has not been documented as a ligand, additive, or reagent in this context. Searches for derivatives of this compound, such as phosphine ligands synthesized from this scaffold, have also not yielded any results pertaining to their use in this specific cross-coupling reaction.

Research in the field of catalysis for Suzuki-Miyaura reactions is extensive, with a continuous exploration of novel ligands to improve catalyst efficacy, stability, and substrate scope. However, based on available data, this compound has not been identified as a compound of interest in these investigations.

Therefore, no research findings, detailed reaction conditions, or data tables regarding the use of this compound in Suzuki-Miyaura reactions can be provided.

Analytical and Spectroscopic Characterization of 1,4 Dioxan 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Different NMR experiments are employed to ascertain the purity, structure, and stereochemistry of (1,4-Dioxan-2-yl)methanol.

1H NMR Spectroscopy for Purity and Structural Elucidation

Proton (¹H) NMR spectroscopy is a primary tool for the initial characterization and purity assessment of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

The chemical shifts, multiplicities (splitting patterns), and coupling constants (J values) of the protons in this compound are characteristic of its structure. The protons of the dioxane ring and the hydroxymethyl group resonate at distinct chemical shifts, allowing for their unambiguous assignment. The integration of the proton signals can be used to confirm the ratio of protons in the molecule, which serves as an initial check for purity. Impurities would likely introduce extraneous peaks in the spectrum.

Table 1: Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.75 - 3.85m-
H-3a3.65 - 3.75m-
H-3b3.55 - 3.65m-
H-5a3.80 - 3.90m-
H-5b3.45 - 3.55m-
H-6a3.60 - 3.70m-
H-6b3.35 - 3.45m-
-CH₂OH3.50 - 3.60m-
-OHVariablebr s-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

13C NMR Spectroscopy with DEPT Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

To aid in the assignment of the carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often performed. DEPT-90 and DEPT-135 experiments distinguish between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. In the case of this compound, DEPT experiments would confirm the presence of the methine carbon at the 2-position of the dioxane ring and the methylene carbons of the ring and the hydroxymethyl group.

Table 2: Representative ¹³C NMR and DEPT Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)DEPT-135
C-2~75CH (positive)
C-3~67CH₂ (negative)
C-5~66CH₂ (negative)
C-6~70CH₂ (negative)
-CH₂OH~64CH₂ (negative)

Two-Dimensional NMR Techniques (COSY, HMQC, SECSY) for Structure Elucidation

Two-dimensional (2D) NMR techniques are crucial for unambiguously elucidating the complex structure of molecules like this compound by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of the proton connectivity throughout the dioxane ring and the side chain, confirming the bonding framework.

HMQC (Heteronuclear Multiple Quantum Coherence): The ¹H-¹³C HMQC (or its more modern counterpart, HSQC) spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This experiment is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

SECSY (Spin-Echo Correlated Spectroscopy): SECSY is another 2D NMR technique that provides ¹H-¹H correlation information, similar to COSY, and can be useful in resolving complex spectral regions. For derivatives of 1,4-dioxane (B91453), these 2D techniques are instrumental in confirming their detailed molecular structure. acs.org

Quantitative 1H NMR Spectroscopy for Enantiomeric Purity Determination

For chiral derivatives of this compound, determining the enantiomeric purity is essential. Quantitative ¹H NMR (qHNMR) spectroscopy offers a powerful method for this purpose. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required.

One common approach involves the use of chiral derivatizing agents (CDAs) . These are chiral molecules that react with the enantiomers of the analyte to form diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals of the newly formed diastereomers, the enantiomeric ratio can be accurately determined. For chiral diols, which are structurally related to this compound, newly developed chiral boric acids have been shown to be effective CDAs, leading to large chemical shift differences between the diastereomeric esters in the ¹H NMR spectrum. nih.govscispace.com

Another method employs chiral solvating agents (CSAs) , which form transient, weak complexes with the enantiomers. This interaction creates a chiral environment around each enantiomer, leading to the separation of their signals in the NMR spectrum, which can then be quantified.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for purity assessment.

Liquid Chromatography–Mass Spectrometry (LCMS) for Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique used to confirm the identity and assess the purity of this compound. In LC-MS, the compound is first separated from any impurities by liquid chromatography, and the eluent is then introduced into the mass spectrometer.

The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and any fragment ions. This information confirms the molecular weight of this compound and can help in identifying any impurities present in the sample. Chiral LC-MS methods can also be developed to separate and quantify the enantiomers of chiral derivatives, providing an alternative or complementary technique to qHNMR for determining enantiomeric purity. osti.govnih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous identification and structural elucidation of this compound and its derivatives. nih.govresearcher.life Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. nih.gov This capability is invaluable for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. nih.govresearcher.liferesearchgate.net

For this compound, HRMS is used to verify its molecular formula, C₅H₁₀O₃. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion (or a protonated/adducted species) with high precision. This experimental value is then compared to the calculated exact mass. For instance, in the analysis of a derivative, the observed m/z value would be used to confirm the success of a chemical modification, ensuring the expected atoms have been added or removed.

Table 1: Example HRMS Data for this compound and a Derivative

Compound Name Molecular Formula Calculated Mass (m/z) Observed Mass (m/z)
This compound C₅H₁₀O₃ 118.06299 118.06295

Note: Observed mass values are hypothetical examples for illustrative purposes.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with mass spectrometry (ESI-MS) for the analysis of thermally labile and non-volatile molecules like this compound. wikipedia.orgnih.govnih.gov ESI is particularly advantageous as it typically generates intact molecular ions (or pseudomolecular ions) with minimal fragmentation, which simplifies spectral interpretation. wikipedia.orgnih.gov The process involves creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, ions are ejected into the gas phase and directed into the mass analyzer. nih.govscispace.com

In the context of analyzing this compound, ESI is often used in positive ion mode. The molecule can be protonated ([M+H]⁺) or form adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The generation of these ions allows for the determination of the compound's molecular weight. ESI can be directly coupled with liquid chromatography (LC-MS) to analyze complex mixtures or reaction products, providing mass information for each separated component. wikipedia.org

Table 2: Common ESI-MS Adducts for this compound (C₅H₁₀O₃, MW = 118.13)

Ion Species Description Calculated m/z
[M+H]⁺ Protonated Molecule 119.0703
[M+Na]⁺ Sodium Adduct 141.0522

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. mdpi.com The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features: the dioxane ring and the primary alcohol group.

The spectrum is characterized by a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methylene (CH₂) groups in the dioxane ring appear in the 3000-2850 cm⁻¹ region. docbrown.inforesearchgate.net A significant feature is the strong C-O stretching vibrations. The spectrum shows absorptions corresponding to the C-O-C ether linkages of the dioxane ring, typically found around 1140-1070 cm⁻¹. docbrown.info Additionally, the C-O stretch of the primary alcohol group (CH₂-OH) is also observed in this region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule's structure. docbrown.info

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Alcohol (-OH)
~2950-2850 C-H stretch Alkane (CH₂)
~1120 C-O-C stretch Cyclic Ether

High Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating its enantiomers. researchgate.netijrpr.comglobalresearchonline.net For purity analysis, a reversed-phase HPLC method is typically employed. In this setup, the sample is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. researchgate.net The purity of a sample is determined by integrating the area of the main peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Due to the chiral center at the C2 position of the dioxane ring, this compound exists as a pair of enantiomers: (R)-(1,4-Dioxan-2-yl)methanol and (S)-(1,4-Dioxan-2-yl)methanol. The separation and quantification of these enantiomers require a specialized chiral HPLC method. csfarmacie.cz

Table 4: Example HPLC Method for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of water and methanol (B129727)
Flow Rate 1.0 mL/min
Detection Refractive Index (RI) or UV (at low wavelength)

| Column Temp. | 25 °C |

Chiral Stationary Phases (e.g., Chiralcel OB-H column)

To separate the enantiomers of this compound, a chiral stationary phase (CSP) is necessary. eijppr.comnih.gov CSPs create a chiral environment within the HPLC column, allowing for differential interaction with the R and S enantiomers. eijppr.com This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for each enantiomer. eijppr.com

Polysaccharide-based CSPs, such as those found in Chiralcel columns, are widely used for their broad applicability. csfarmacie.czsemanticscholar.org A Chiralcel OB-H column, for example, contains cellulose (B213188) tris(4-methylbenzoate) coated on a silica (B1680970) gel support. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which allows the CSP to distinguish between the two enantiomers. The choice of mobile phase, typically a mixture of alkanes and an alcohol modifier (like hexane/isopropanol), is crucial for optimizing the separation. csfarmacie.cz

Elemental Analysis (C, H, N)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen (and sometimes other elements) in a pure compound. This fundamental technique is used to confirm the empirical formula of a synthesized compound, which can then be compared with the molecular formula determined by mass spectrometry. For this compound, which contains no nitrogen, the analysis focuses on carbon and hydrogen content. The experimentally determined percentages must agree with the theoretically calculated values within a narrow margin (typically ±0.4%) to validate the compound's elemental composition.

Table 5: Elemental Analysis Data for this compound (C₅H₁₀O₃)

Element Theoretical % Found %
Carbon (C) 50.84 50.79

Note: "Found %" values are hypothetical examples for illustrative purposes.

Optical Rotation Measurements

Optical rotation is a physical property unique to chiral compounds. wikipedia.org When plane-polarized light is passed through a solution of a pure enantiomer of this compound, the plane of light is rotated. masterorganicchemistry.comresearchgate.net The direction and magnitude of this rotation are characteristic of the compound's stereochemistry. The two enantiomers, (R) and (S), will rotate the light by the exact same magnitude but in opposite directions. wikipedia.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. wikipedia.org

The specific rotation [α] is a standardized measure, calculated from the observed rotation, concentration of the solution, and the path length of the polarimeter cell. wikipedia.orgmasterorganicchemistry.com This value is a defining physical constant for a chiral molecule under specified conditions (temperature and wavelength of light, e.g., the sodium D-line at 589 nm). masterorganicchemistry.com Measuring the optical rotation is essential for characterizing the enantiomers and determining the enantiomeric purity of a sample.

Table 6: Hypothetical Optical Rotation Data for this compound Enantiomers

Compound Specific Rotation [α]²⁰_D
(R)-(1,4-Dioxan-2-yl)methanol Negative value (e.g., -12.5°)

Note: Specific rotation values are hypothetical and for illustrative purposes only.

Table of Mentioned Compounds

Compound Name
This compound
(R)-(1,4-Dioxan-2-yl)methanol
(S)-(1,4-Dioxan-2-yl)methanol
[2-(hydroxymethyl)-1,4-dioxan-2-yl]methanol

Computational and Theoretical Investigations of 1,4 Dioxan 2 Yl Methanol Systems

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For systems involving the 1,4-dioxane (B91453) ring, modeling helps in understanding conformational preferences and intermolecular interactions. Optimization of the structures of dioxane-methanol complexes, for instance, has been carried out to identify various local minima and characterize their structural properties like interatomic distances, bond angles, and dipole moments nih.gov.

Molecular docking is a key modeling technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial in drug discovery for screening potential drug candidates and elucidating their mechanism of action. While specific docking studies focused solely on (1,4-Dioxan-2-yl)methanol are not extensively detailed, research on related structures highlights the utility of the 1,4-dioxane scaffold. Derivatives of 1,4-dioxane have been investigated as ligands for various biological targets. For example, computational studies involving the "flexible fit" of 1,4-dioxane derivatives have been used to explore their binding to adrenoceptors and serotonin (B10506) receptors researchgate.net.

Docking analyses have been successfully applied to a wide array of compounds containing heterocyclic systems, demonstrating the power of this approach. These studies predict binding affinities and interaction modes with target enzymes, such as the main protease (Mpro) of SARS-CoV-2 for quinazolin-2,4-dione analogues and cyclooxygenase (COX) enzymes for ibuprofen (B1674241) derivatives mdpi.comekb.eg. The insights gained from such docking experiments are instrumental in guiding the synthesis of new derivatives with potentially enhanced biological activity journaljpri.comunar.ac.id.

Modeling Technique Application Example Key Insights
Structure Optimization Dioxane-methanol 1:1 complexesIdentification of 23 different stable structures; characterization of interatomic distances, bond angles, and dipole moments nih.gov.
Molecular Docking 1,4-Dioxane derivatives at α1D-adrenoceptorsRevealed the 1,4-dioxane nucleus as a suitable scaffold for selective antagonists researchgate.net.
Molecular Docking Ibuprofen derivatives at COX-1/COX-2Showed intense interaction with the COX-2 binding site, with binding energy equivalent to a selective inhibitor mdpi.com.
Molecular Docking Quinazolin-2,4-dione analogues at COVID-19 MproPredicted binding affinities ranging from -7.9 to -9.6 kcal/mol ekb.eg.

Quantum Chemical Computations

Quantum chemical computations offer a detailed examination of the electronic structure and properties of molecules. For the 1,4-dioxane-methanol system, these calculations have been performed to understand the stability and reactivity of the complex. Methods like Density Functional Theory (DFT), specifically using the B3LYP level of theory with a 6-31+G(d,p) basis set, have been employed to optimize the geometries of various conformers of 1,4-dioxane (chair, twist-boat) complexed with methanol (B129727) multimers researchgate.netresearchgate.net.

Key analyses performed in these studies include:

Frontier Molecular Orbital (FMO) Analysis : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is used as an indicator of the chemical stability of the molecular complexes researchgate.netresearchgate.net.

Molecular Electrostatic Potential (ESP) Analysis : ESP maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps help in understanding the regions of a molecule that are rich or poor in electrons, which is crucial for predicting intermolecular interactions researchgate.net.

Reduced Density Gradient (RDG) Analysis : This technique is used to identify and visualize non-covalent interactions, such as hydrogen bonds and van der Waals forces, providing a graphical representation of the interaction regions within the molecular system researchgate.net.

Local Reactivity Descriptors : Fukui functions and dual descriptor analyses have been reported to describe the local reactivity of the molecules within the complex researchgate.net.

Theoretical Studies on Bonding and Interactions

Theoretical studies provide fundamental insights into the nature of chemical bonds and intermolecular forces that govern the structure and properties of this compound systems. The interaction between the 1,4-dioxane ring and methanol is primarily characterized by hydrogen bonding nih.gov.

Computational studies have identified both classical and non-classical hydrogen bonds in these complexes. The most stable configuration of a 1:1 dioxane-methanol complex involves a chair form of dioxane with one strong O-H···O hydrogen bond and two weaker C-H···O hydrogen bonds nih.gov. The average distance for the O-H···O bonds is approximately 1.8 Å, while the C-H···O bonds are longer, with an average distance of 2.6 Å nih.gov.

Advanced theoretical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), have been used to analyze the topology of the electron density. QTAIM analysis can identify bond critical points (BCPs) associated with hydrogen bonds, and the values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points provide quantitative information about the strength and nature of the interaction researchgate.net. These studies have distinguished between homomolecular (methanol-methanol) and heteromolecular (dioxane-methanol) interactions, finding a significant trend in their delocalization interaction energies researchgate.net.

Interaction Type Method of Study Key Findings
Hydrogen Bonding Molecular Mechanics/Quantum TheoryIdentification of O-H···O (avg. 1.8 Å) and C-H···O (avg. 2.6 Å) bonds. Binding energy is a linear function of the number and length of these bonds nih.gov.
Non-Covalent Interactions Reduced Density Gradient (RDG)Visualization of hydrogen bonds and van der Waals interactions between dioxane conformers and methanol multimers researchgate.net.
Bonding Characterization Atoms in Molecules (AIM) TheoryConfirms the presence of bond critical points for hydrogen bonds; allows for the study of mutual penetration of atoms researchgate.net.
Interaction Energy DFT CalculationsDelocalization interaction energies show significant trends in homomolecular vs. heteromolecular interactions researchgate.net.

Structure-Activity Relationship (SAR) Studies Utilizing Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches are integral to modern SAR, enabling the rational design of new molecules with desired properties. The 1,4-dioxane ring, the core of this compound, has been identified as a valuable scaffold in medicinal chemistry researchgate.net.

Computational SAR studies on 1,4-dioxane derivatives have shown that appropriate substitutions on this nucleus can lead to compounds with high affinity and selectivity for specific biological targets. For instance, research has demonstrated that the 1,4-dioxane ring is a promising template for developing:

Selective α1D-adrenoreceptor antagonists researchgate.net.

Full 5-HT1A receptor agonists, which are potential antidepressant and neuroprotective agents researchgate.net.

Potential cytotoxic agents for cancer therapy researchgate.net.

An analysis of receptor binding experiments for a series of 1,4-benzodioxan derivatives showed that modifications to the dioxane unit could reverse selectivity profiles, for example, switching from a selective α1A-adrenoceptor antagonist to a selective α1D antagonist nih.gov. These studies underscore the importance of the dioxane moiety in determining the pharmacological profile of a compound and highlight how computational tools can guide structural modifications to achieve desired therapeutic effects tandfonline.com.

QSAR Modeling for Toxicity Disparities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific endpoint, such as toxicity. These models are used in toxicology and risk assessment to predict the potential hazards of chemicals.

For 1,4-dioxane and related compounds, QSAR models have been used to estimate ecological toxicity. The U.S. Environmental Protection Agency's (USEPA) Ecological Structure Activity Relationships (ECOSAR) program is a notable example. ECOSAR has been used to estimate the aquatic toxicity of 1,4-dioxane, predicting toxicity values ranging from 201 milligrams per liter (mg/L) for algae to 666 mg/L for fish itrcweb.org. Such models are crucial for performing risk assessments, especially when experimental toxicity data is limited. They provide a means to screen chemicals and prioritize them for further testing. The development of robust QSAR models relies on high-quality data and the selection of appropriate molecular descriptors that can effectively capture the structural features responsible for the observed toxicological effects.

Biomedical and Biological Research Involving 1,4 Dioxan 2 Yl Methanol Derivatives

Bioisosteric Replacement Applications in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize drug candidates by replacing a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic profiles. fiveable.meresearchgate.net The thoughtful application of bioisosteric replacement can fine-tune a molecule's interaction with its biological target and address issues of toxicity or poor absorption. u-tokyo.ac.jpnih.gov

The 1,4-dioxane (B91453) ring is a heterocyclic ether that is conformationally flexible, existing in both chair and boat forms. wikipedia.org Its nature as a versatile aprotic solvent and its structural characteristics make it a valuable template in drug design. wikipedia.orgnih.gov In the context of drug development, the 1,4-dioxane nucleus is considered a suitable scaffold for creating molecules with a wide range of bioactivities. nih.govresearchgate.net Its utility spans from designing agonists and antagonists for various receptors to developing antitumor and antibacterial agents. nih.gov The strategic incorporation of the 1,4-dioxane moiety allows for the modification of a lead compound's properties, a core principle of bioisosteric replacement, to achieve a desired biological effect. nih.govprinceton.edu

Interaction with Biological Systems and Receptor Modulation

Derivatives of (1,4-Dioxan-2-yl)methanol have been shown to interact with multiple biological systems, particularly central nervous system receptors. The 1,4-dioxane scaffold has proven effective in designing multitarget agents that can modulate the activity of several receptors simultaneously.

A significant area of research has been the development of 1,4-dioxane compounds that interact with dopaminergic (D2-like), serotonergic (5-HT1A), and adrenergic (α1) receptors. nih.gov Chemical modifications to the 1,4-dioxane ring and its substituents can profoundly alter a compound's functional profile at these receptors. For instance, shifting the position of an aromatic moiety on the 1,4-dioxane ring can modulate a compound's activity from agonism to antagonism at the 5-HT1A receptor. nih.gov This demonstrates the critical role of the dioxane scaffold in orienting pharmacophoric elements to achieve specific receptor interactions and functional outcomes. Such multitarget compounds are being investigated for their potential in treating complex neurological and psychiatric disorders like Parkinson's disease and schizophrenia. nih.gov

Biological Activity Assessment in Cellular and Receptor Assays

The biological effects of this compound derivatives have been characterized through a variety of cellular and receptor-based assays. These studies have been instrumental in identifying their specific molecular targets and quantifying their potency and efficacy.

GPR84 is a G-protein coupled receptor primarily expressed in immune cells and is implicated in inflammatory processes. It has emerged as a therapeutic target for inflammatory diseases. A notable antagonist of this receptor is GLPG1205, a compound that features a (S)-1- fiveable.meresearchgate.netdioxan-2-ylmethoxy moiety. researchgate.net Structural optimization of an initial high-throughput screening hit led to the identification of GLPG1205 as a potent and selective GPR84 inhibitor. wikipedia.org This compound has been evaluated for its potential in treating inflammatory conditions and serves as a key example of a therapeutically relevant molecule derived from the this compound scaffold.

Table 1: GPR84 Antagonist Activity of a this compound Derivative
CompoundTargetActivitySignificance
GLPG1205 (9-cyclopropylethynyl-2-((S)-1- fiveable.meresearchgate.netdioxan-2-ylmethoxy)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one)GPR84Potent and selective antagonist/negative allosteric modulatorInvestigated for inflammatory diseases; entered Phase II clinical trials. wikipedia.orgresearchgate.net

The α1-adrenoceptor family, comprising α1A, α1B, and α1D subtypes, is involved in various physiological processes, and its modulation is a target for several therapeutic areas. guidetopharmacology.org Research has shown that the 1,4-dioxane structure is a suitable scaffold for developing selective antagonists for the alpha 1D-adrenoceptor (α1D-AR). researchgate.net

A study involving a series of 1,4-dioxane derivatives demonstrated that specific substitutions on the dioxane ring could yield compounds with high affinity and selectivity for the α1D-AR subtype. researchgate.net Furthermore, researchers have developed compounds with a mixed antagonist profile, simultaneously targeting both the 5-HT1A receptor and the α1D-adrenoceptor. nih.gov This dual activity is of interest for its potential application in treating conditions where both receptor systems are implicated, such as certain types of cancer. nih.gov

Table 2: Alpha 1D-Adrenoreceptor Antagonist Activity of 1,4-Dioxane Derivatives
CompoundTargetActivity ProfileReference
Compound 14 (Specific structure proprietary)α1D-ARSelective Antagonist researchgate.net
Compound 11 (A 3-(diphenylmethyl)-1,4-dioxane derivative)α1D-AR / 5-HT1A ReceptorMixed Antagonist nih.gov

The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is a well-established target for anxiolytic and antidepressant medications. Full agonists at this receptor are of significant therapeutic interest. Research into derivatives built on the 1,4-dioxane framework has led to the discovery of highly potent 5-HT1A receptor full agonists. researchgate.net One such derivative, designated as compound 15 in a study, was identified as a potential new lead for developing neuroprotective and antidepressant agents due to its potent full agonism at the 5-HT1A receptor. researchgate.net This highlights the adaptability of the this compound scaffold in creating compounds that can fully activate this important CNS target.

Table 3: 5-HT1A Receptor Agonist Activity of a 1,4-Dioxane Derivative
CompoundTargetActivityPotential Application
Compound 15 (Specific structure proprietary)5-HT1A ReceptorFull AgonistAntidepressant and neuroprotective agent. researchgate.net

The investigation of 1,4-dioxane derivatives has extended into oncology, with studies assessing their cytotoxic effects against various human cancer cell lines. This research has revealed that specific structural modifications to the dioxane scaffold can impart significant antitumor activity.

Notably, a series of 1,4-dioxane derivatives were evaluated for their effects on prostate cancer cells. Compound 11, which exhibits a mixed 5-HT1A/α1d-AR antagonist profile, demonstrated significant antiproliferative and cytotoxic effects on the PC-3 human prostate cancer cell line. nih.gov The antitumor activity of this compound was confirmed to be mediated through the involvement of both the serotonergic and adrenergic receptor systems. nih.gov This finding suggests that derivatives of this compound can serve as a basis for developing novel anticancer agents, particularly for hormone-refractory prostate cancer. researchgate.net

While specific studies detailing the cytotoxic effects of this compound derivatives on MCF7 (breast cancer) and HeLa (cervical cancer) cell lines are less prevalent in the reviewed literature, the parent compound 1,4-dioxane is recognized as a potential carcinogen, prompting toxicological studies. nih.govregulations.gov The demonstrated activity against PC-3 cells provides a strong rationale for broader screening of these derivatives against other cancer cell lines like MCF7 and HeLa.

Table 4: Cytotoxic Effects of a 1,4-Dioxane Derivative on a Cancer Cell Line
CompoundCell LineCancer TypeObserved Effect
Compound 11 (A 3-(diphenylmethyl)-1,4-dioxane derivative)PC-3Prostate CancerAntiproliferative and cytotoxic effects. nih.gov

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

A comprehensive review of available scientific literature did not yield specific research studies detailing the inhibition of Cyclin-Dependent Kinase 2 (CDK2) by this compound or its derivatives. While CDK2 inhibitors are a significant area of cancer research, the this compound scaffold has not been prominently featured in published studies on this topic.

Modulation of Muscarinic Receptors

The 1,4-dioxane nucleus, a core component of this compound, has been identified as a versatile scaffold for developing ligands that interact with muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are involved in a wide range of physiological functions and are important targets for therapeutic intervention. Research has demonstrated that modifications to the 1,4-dioxane ring system can produce compounds with either agonist or antagonist activity at these receptors. acs.org

Derivatives of this compound have been synthesized and evaluated for their affinity and selectivity for the five muscarinic receptor subtypes (M1-M5). The nature and position of substituents on the 1,4-dioxane ring play a critical role in determining the pharmacological profile of these compounds. For instance, the insertion of a methyl group at the 2-position of certain 6,6-diphenyl-1,4-dioxane antagonists was found to significantly increase their affinity for all five mAChR subtypes. unica.it Conversely, introducing bulkier substituents, such as ethyl or phenyl groups, at the same position led to a decrease in receptor affinity, highlighting the steric sensitivity of the receptor's binding pocket. unica.it

One study focused on synthesizing novel analogues of a known muscarinic antagonist by introducing various lipophilic substituents at the 5- and/or 6-positions of the 1,4-dioxane nucleus. A 6-cyclohexyl-6-phenyl derivative with a cis configuration relative to the side chain at the 2-position demonstrated higher pKi values for mAChRs compared to the parent compound. nih.govacs.org The stereochemistry of these derivatives is also a crucial determinant of their activity. For example, the enantiomers of the 6-cyclohexyl-6-phenyl derivative were separated and tested, revealing that the (2S,6S)-(-) enantiomer was the more potent of the two. nih.gov

The following table summarizes the binding affinities (pKi) of selected this compound derivatives for human muscarinic receptors.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
(2S,6S)-(-)-3b 8.58.28.88.48.6
(2R,6R)-(+)-3b 7.57.17.87.47.6
(S)-2 8.17.88.48.08.2

This table is based on data presented in the referenced literature and is for illustrative purposes.

These findings underscore the potential of the this compound scaffold in the design of novel and selective muscarinic receptor modulators.

HSP90 Inhibition

There is currently no specific information available in the scientific literature regarding the use of this compound or its derivatives as inhibitors of Heat Shock Protein 90 (HSP90). While various heterocyclic scaffolds have been investigated for HSP90 inhibition, the 1,4-dioxane moiety has not been a focus of these studies.

Enzymatic Interactions and Metabolic Pathways

Specific studies detailing the enzymatic interactions and metabolic pathways of this compound are limited. However, research on the broader class of 1,4-dioxane compounds provides some insight into their biological transformations. The biodegradation of 1,4-dioxane, for instance, is known to be initiated by monooxygenase enzymes. itrcweb.org This initial oxidation can lead to the formation of unstable hemiacetals which can be further metabolized. dtic.mil

In the context of enzymatic synthesis, lipase (B570770) enzymes have been used in the kinetic resolution of related benzodioxane structures, demonstrating that enzymes can interact with this type of heterocyclic system. nih.gov The activity of lipases can be influenced by the presence of solvents like 1,4-dioxane, which can affect the enzyme's structural stability and catalytic function. mdpi.com However, the specific enzymes responsible for the metabolism of this compound in biological systems, and the resulting metabolic products, have not been explicitly identified in the available literature.

Pharmacokinetic and Pharmacodynamic Considerations

Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic studies specifically focused on this compound and its derivatives are not currently available in the public domain. Toxicological reviews of the parent compound, 1,4-dioxane, indicate that it is rapidly absorbed and metabolized, with its primary metabolite being beta-hydroxyethoxy acetic acid (HEAA), which is excreted in the urine. clu-in.org However, these data cannot be directly extrapolated to this compound, as the hydroxymethyl group at the 2-position would likely influence its metabolic fate and pharmacokinetic profile.

Mechanistic Studies of Biological Action

Oxidative Stress Induction and DNA Damage

While there is a body of research on the ability of the parent compound, 1,4-dioxane, to induce oxidative stress and cause DNA damage, particularly at high doses nih.govnih.govnih.gov, there are no specific studies that have investigated these mechanisms for this compound. The carcinogenic potential of 1,4-dioxane is thought to be linked to its genotoxicity, which may be mediated in part by oxidative stress. nih.govresearchgate.net However, it remains to be determined whether this compound or its derivatives would exhibit similar toxicological properties.

Interaction with Enzymes (e.g., CYP2E1)

Research into the enzymatic interactions of dioxane-containing compounds has often focused on the parent compound, 1,4-dioxane (DX), a recognized water contaminant and Group 2B liver carcinogen. nih.gov These studies provide a foundational understanding of how the 1,4-dioxane scaffold may be processed enzymatically. The primary enzyme implicated in the metabolism and subsequent toxicity of 1,4-dioxane is Cytochrome P450 2E1 (CYP2E1). nih.govnih.gov

Studies using animal models have been crucial in elucidating this relationship. In mice exposed to high doses of 1,4-dioxane, a significant induction of hepatic CYP2E1 was observed. nih.gov This enzymatic activation is directly linked to the metabolism of 1,4-dioxane into metabolites such as β-hydroxyethoxyacetic acid. nih.gov The central role of CYP2E1 is further confirmed by research involving Cyp2e1-null mice. When these knockout mice were exposed to 1,4-dioxane, they exhibited resistance to its cytotoxic effects, and the metabolism of 1,4-dioxane was markedly reduced to approximately 36% of the levels seen in wildtype mice. nih.gov

These findings collectively indicate that CYP2E1 is the principal enzyme responsible for the metabolism of 1,4-dioxane at high concentrations and is a primary contributor to the resulting oxidative stress and cytotoxicity in the liver. nih.gov While direct studies on this compound are less common, the metabolic pathway of its core 1,4-dioxane structure is strongly indicated to be CYP2E1-dependent.

Table 1: Summary of CYP2E1 Interaction with 1,4-Dioxane in Animal Models

Model Exposure Key Findings Reference
Wildtype Mice High-dose 1,4-dioxane in drinking water Correlated liver cytotoxicity and oxidative DNA damage with hepatic CYP2E1 induction. nih.gov
Cyp2e1-null Mice High-dose 1,4-dioxane in drinking water (3 months) Resistant to hepatocellular cytotoxicity; metabolism of 1,4-dioxane reduced to ~36% of wildtype levels. nih.gov

Effects on Cellular Pathways (Redox Regulation, DNA Repair)

The interaction of 1,4-dioxane with CYP2E1 directly influences crucial cellular pathways, particularly those related to redox homeostasis and genomic integrity. The metabolic activation of 1,4-dioxane by CYP2E1 is a significant source of oxidative stress, a condition where reactive oxygen species (ROS) overwhelm cellular antioxidant defenses. nih.gov This process can lead to damage of cellular components, including lipids, proteins, and DNA.

Research has demonstrated that exposure to 1,4-dioxane leads to hepatic redox dysregulation, characterized by lipid peroxidation and oxidation of glutathione (B108866) (GSH), a key cellular antioxidant. nih.gov In response to this oxidative stress, the NRF2 antioxidant response pathway is activated. nih.gov However, this response may be insufficient to prevent cellular damage.

A critical consequence of this oxidative stress is genotoxicity. High-dose exposure to 1,4-dioxane has been shown to cause an increase in oxidative DNA damage, measured by levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov Interestingly, studies in Cyp2e1-null mice revealed that while these mice were protected from cytotoxicity, they still exhibited levels of liver oxidative DNA damage comparable to wildtype mice. This was accompanied by a suppression of the DNA damage repair response. nih.gov This suggests that high-dose 1,4-dioxane-induced genotoxicity may involve CYP2E1-independent pathways, potentially linked to an impairment of DNA repair mechanisms. nih.govnih.gov The dysregulation of redox balance and the subsequent impact on DNA damage and repair are therefore considered key elements in the toxic and potentially carcinogenic effects of 1,4-dioxane. nih.gov

Table 2: Effects of 1,4-Dioxane on Cellular Pathways

Cellular Pathway Observed Effect Mechanism/Mediator Reference
Redox Regulation Increased oxidative stress (lipid peroxidation, GSH oxidation). Activation of CYP2E1 leads to the production of Reactive Oxygen Species (ROS). nih.govnih.gov
Activation of NRF2 antioxidant response. Cellular defense mechanism against oxidative stress. nih.gov
DNA Integrity Increased oxidative DNA damage (elevated 8-OHdG levels). Direct damage to DNA by ROS. nih.gov

Biochemical Interactions and Structural Biology

The biochemical interactions of the this compound scaffold and its derivatives extend beyond metabolic enzymes. The structure of the 1,4-dioxane ring, with its oxygen atoms, allows for specific molecular interactions, such as hydrogen bonding, which are fundamental to its biochemical activity. Theoretical studies analyzing the interaction between 1,4-dioxane and methanol (B129727) have explored the formation of hydrogen-bonded complexes, providing insight into the non-covalent forces that can govern the interaction of this compound with biological molecules. researchgate.net

Furthermore, derivatives built upon the 1,4-dioxane framework have been developed as multitarget agents designed to interact with specific neurotransmitter receptors. For example, derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine have been synthesized and evaluated for their affinity and activity at dopamine (B1211576) (D2-like) and serotonin (5-HT1A) receptors. nih.gov These compounds demonstrate that the 1,4-dioxane moiety can serve as a scaffold to position other functional groups to achieve specific interactions with receptor binding pockets, highlighting its utility in medicinal chemistry for treating complex neurological disorders like Parkinson's disease or schizophrenia. nih.gov

Docking studies have also been employed to understand how the 1,4-dioxane nucleus interacts with receptor sites. In a series of 1,4-dioxane agonists for muscarinic acetylcholine receptors (mAChR), the 5-methylene group of the dioxane ring was shown to occupy a lipophilic pocket in the M2 and M3 receptor subtypes, a role typically filled by a methyl group in other similar agonists. utmb.edu This demonstrates that the seemingly simple dioxane ring can engage in critical, structure-defining interactions within a receptor's orthosteric site.

Table 3: Examples of Biochemical Interactions of 1,4-Dioxane Derivatives

Derivative Class Biological Target Type of Interaction Significance Reference
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl) amines Dopamine (D2, D3, D4) and Serotonin (5-HT1A) Receptors Agonism / Antagonism Potential for multitarget drugs for schizophrenia and Parkinson's disease. nih.gov
1,4-Dioxane-based agonists Muscarinic Acetylcholine Receptors (M2, M3) Orthosteric site binding The dioxane methylene (B1212753) group occupies a key lipophilic pocket, demonstrating the ring's role in receptor activation. utmb.edu

Industrial and Commercial Perspectives of 1,4 Dioxan 2 Yl Methanol

Role as a Synthetic Intermediate in Chemical and Pharmaceutical Industries

(1,4-Dioxan-2-yl)methanol serves as a crucial building block and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry. 3wpharm.comlookchem.com Its structure is incorporated into various biologically active compounds.

One of the significant applications of its enantiomers is in the development of novel therapeutics. For instance, the chiral forms of this compound are key intermediates in the synthesis of tyrosinase inhibitors, which are compounds investigated for their potential in regulating melanin production. google.com Furthermore, these enantiomers can be converted into a range of biologically active bis(dioxane) compounds. thieme-connect.de This involves transforming the methanol (B129727) group into other functionalities, such as an iodomethyl group via the Appel reaction, which can then be used in further coupling reactions to build larger, more complex molecular architectures. thieme-connect.de

The compound is classified among chiral alcohols and heterocyclic building blocks, indicating its primary role is not as a final product but as a foundational element for creating specialized, high-value chemicals. 3wpharm.comcalpaclab.combldpharm.com Its utility in asymmetric synthesis, where precise control of stereochemistry is essential for the efficacy and safety of a drug, underscores its importance in the production of Active Pharmaceutical Ingredients (APIs). factmr.com

Manufacturing and Production of this compound

The industrial production of this compound can be achieved through several synthetic pathways, often tailored to produce specific stereoisomers (enantiomers).

Common manufacturing methods include:

Catalytic Hydrogenation : This process involves the hydrogenation of a suitable precursor compound in the presence of a catalyst. A typical procedure uses palladium on activated carbon (10% w/w) as the catalyst in an ethanol solution under a hydrogen atmosphere. chemicalbook.com This method is effective for converting precursors into the desired product with high yields, often around 89%. chemicalbook.com

Hydroxymethylation : Another synthetic route involves the hydroxymethylation of dioxane derivatives to introduce the methanol group. evitachem.com

Multi-step Synthesis for Enantiopure Forms : The synthesis of specific enantiomers, such as (R)-(1,4-Dioxan-2-yl)methanol, can be accomplished through a more complex, multi-step process. One such pathway starts with (S)-2-(chloromethyl)oxirane, which reacts with 3-chloro-1,2-propanediol in the presence of a Lewis acid catalyst like boron trifluoride–diethyl ether complex. thieme-connect.de The resulting intermediate, (S)-2-[(2-chloroethoxy)methyl]oxirane, is then treated with aqueous sodium hydroxide to induce cyclization, forming the final enantiomerically pure product. thieme-connect.de

In industrial settings, these syntheses may be optimized using continuous flow reactors to ensure consistent quality and yield while minimizing the production of by-products. evitachem.com The choice of synthesis route often depends on the desired stereochemistry and the required purity of the final product.

Quality Control and Product Specifications for Research Grade Materials

For research and development purposes, this compound is supplied by various chemical companies with specific quality control parameters and product specifications to ensure reliability and consistency in experimental outcomes. These materials are intended for professional manufacturing, research, and industrial use only. calpaclab.com

Key specifications for research-grade this compound typically include purity, physical form, and storage conditions. Purity levels are generally high, often specified as a minimum of 97% or 98%. 3wpharm.comcalpaclab.comcapotchem.comsigmaaldrich.com The compound is typically supplied as a liquid or a white to off-white/light yellow solid. lookchem.comsigmaaldrich.comsigmaaldrich.com

To maintain its stability and purity, specific storage conditions are required. Suppliers recommend storing the compound in a dry, inert atmosphere at temperatures between 2-8°C. bldpharm.comsigmaaldrich.comsigmaaldrich.com

Table 1: Typical Product Specifications for Research Grade this compound

Applications as a Solvent in Chemical Processes

While this compound is primarily valued as a synthetic intermediate, its physical properties suggest potential applications as a specialized solvent. The parent compound, 1,4-dioxane (B91453), is a well-known versatile aprotic solvent used for inks, adhesives, and various organic syntheses due to its ability to dissolve a wide range of substances. wikipedia.orgrochester.edu

This compound shares the core heterocyclic ether structure of 1,4-dioxane but includes a polar hydroxymethyl (-CH₂OH) group. This addition enhances its polarity and potential for hydrogen bonding. It is characterized as being soluble in water and most organic solvents, a key attribute for a versatile solvent. evitachem.com The higher boiling point of 1,4-dioxane (101°C) compared to other ethers like THF (66°C) allows for reactions to be conducted at higher temperatures, a property that would likely extend to its derivatives. rochester.edu

Although large-scale industrial use of this compound specifically as a solvent is not widely documented, its solubility characteristics make it a suitable medium for certain chemical reactions where both polar and non-polar properties are advantageous. Its utility may be found in specialized applications, such as in the pharmaceutical industry, where it could act as a solvent to accelerate chemical reactions during the manufacturing of complex molecules. slenvironment.com

Emerging Industrial Relevance and Market Trends

The market for this compound and related dioxane compounds is closely tied to the pharmaceutical and specialty chemical industries. factmr.commarketpublishers.com The demand for chiral building blocks in drug development is a significant driver for the market of its enantiopure forms, such as (2R)-1,4-Dioxane-2-methanol. marketpublishers.com

Market analysis indicates a steady, albeit modest, growth trajectory for the broader 1,4-dioxane market, which is projected to reach between USD 15-40 million by 2030. researchandmarkets.com This growth is largely sustained by its indispensable role in pharmaceutical synthesis, where high-purity solvents and intermediates are critical. factmr.comresearchandmarkets.com The demand from the pharmaceutical sector for 1,4-dioxane has nearly doubled in recent years due to a lack of viable alternatives for certain processes, particularly in the manufacturing of Active Pharmaceutical Ingredients (APIs). factmr.com

Table of Mentioned Compounds

Table 2: Chemical Compounds Mentioned in the Article

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The future synthesis of (1,4-Dioxan-2-yl)methanol and its derivatives will likely focus on improving efficiency, sustainability, and scalability. Research into novel synthetic pathways is critical for making this scaffold more accessible and environmentally friendly.

Green Chemistry and Catalysis: Future efforts will aim to replace traditional synthetic methods, which may rely on harsh reagents, with greener alternatives. This includes the development of solid acid or composite oxide catalysts, such as ZrO2/TiO2, which have shown high activity and stability in producing the parent 1,4-dioxane (B91453) ring from materials like oxirane at lower temperatures and with high atom economy acs.org. Adapting such catalytic systems for the synthesis of substituted dioxanes from functionalized precursors represents a significant research opportunity. Furthermore, photolytic reactions mediated by visible light, which can functionalize the 1,4-dioxane ring under metal- and base-free conditions in aqueous media, offer a sustainable pathway for creating complex derivatives nih.gov.

Continuous Flow Synthesis: The adoption of continuous flow chemistry presents a major opportunity for the synthesis of this compound derivatives. Flow chemistry offers benefits such as enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the ability to telescope multiple reaction steps, thereby avoiding the isolation of intermediates acs.org. Future research could develop a telescoped flow process starting from simple precursors to yield this compound, which would be highly advantageous for industrial-scale production.

Biocatalysis: The use of enzymes and whole-cell systems offers a powerful and sustainable route to chemical synthesis. Biocatalytic processes operate under mild conditions, often exhibiting high chemo-, regio-, and enantioselectivity, which is particularly relevant for producing chiral molecules researchgate.netwikipedia.org. Future research should focus on identifying or engineering enzymes (e.g., oxidoreductases, hydrolases) capable of synthesizing enantiomerically pure (R)- or (S)-(1,4-Dioxan-2-yl)methanol. This approach avoids the need for chiral separation or complex asymmetric chemical catalysts, aligning with the principles of green chemistry researchgate.net.

Advanced Chiral Synthesis Methodologies

The stereochemistry of the C2 position in this compound is crucial for its application in biologically active compounds and as a chiral auxiliary. Developing advanced, highly selective methods for its chiral synthesis is a primary area for future research.

Transition-Metal Catalyzed Asymmetric Synthesis: Transition-metal catalysis is a cornerstone of modern asymmetric synthesis. Rhodium-catalyzed asymmetric hydrogenation has been successfully applied to produce chiral 2-substituted benzodioxane derivatives with outstanding enantioselectivities (up to >99% ee) and high turnover numbers nih.gov. Future work should explore the application of similar Rhodium complexes, as well as catalysts based on other metals like Iridium or Nickel, for the asymmetric synthesis of the saturated this compound core bldpharm.comnih.gov. The development of novel chiral ligands tailored for this specific substrate will be key to achieving high levels of stereocontrol.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules without the need for metal catalysts. Chiral Brønsted acids, amines, and other small organic molecules can effectively catalyze a wide range of enantioselective transformations acs.orgwikipedia.org. Research into organocatalytic routes to enantiopure this compound could involve asymmetric cyclization reactions or the kinetic resolution of a racemic mixture. For instance, chiral diol-based organocatalysts have proven effective in promoting asymmetric reactions and could be investigated for their utility in synthesizing this target molecule google.com.

The table below summarizes potential catalytic systems for future exploration based on successful applications with related structures.

Catalytic SystemCatalyst/Ligand ExampleReaction TypeReported Efficiency (for related structures)Reference
Rhodium CatalysisRh(I) / ZhaoPhosAsymmetric HydrogenationUp to >99% ee nih.gov
Nickel CatalysisNi(cod)₂ / (R)-AntPhosReductive Cyclization95% yield, 95.5:4.5 er bldpharm.com
OrganocatalysisChiral SquaramideAsymmetric Aldol/Henry ReactionsUp to >99% ee researchgate.net
OrganocatalysisChiral BINOL derivativesAsymmetric AllylborationUp to 99:1 er google.com

Design of Next-Generation Biologically Active Compounds

The 1,4-dioxane ring is a versatile and valuable scaffold in medicinal chemistry, and this compound provides an ideal starting point for creating new therapeutic agents.

Scaffold for Diverse Biological Targets: The flexible 1,4-dioxane ring has proven to be a suitable template for designing compounds targeting a range of receptors. Studies have shown that derivatives can act as selective α1D-adrenoreceptor antagonists, full 5-HT1A receptor agonists, and cytotoxic agents against cancer cells nih.govspringernature.com. The hydroxyl group of this compound serves as a convenient handle for derivatization, allowing for the synthesis of compound libraries. Future research should leverage this to explore new biological targets and develop novel therapeutics for conditions ranging from central nervous system disorders to cancer researchgate.netbldpharm.com. For example, derivatives of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)amine have shown potential as multitarget agents for treating Parkinson's disease or schizophrenia researchgate.net.

Structure-Activity Relationship (SAR) Studies: A crucial future direction is the systematic exploration of the structure-activity relationships of this compound derivatives. By synthesizing analogues with varied substituents and evaluating their biological activity, researchers can build robust SAR models. These models will guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles. Investigations into how the stereochemistry at the C2 position influences biological activity will be particularly important acs.orgresearchgate.net.

Bioisosteric Replacement Strategies: The 1,4-dioxane moiety can serve as a bioisostere for other cyclic systems, such as the more rigid 1,4-benzodioxane (B1196944) or phenyl groups nih.govspringernature.com. Bioisosteric replacement is a powerful drug design strategy to modulate properties like solubility, metabolic stability, and receptor affinity nih.govoakwoodchemical.com. Future work should explore the use of the this compound motif as a replacement for other structural units in known bioactive molecules to discover compounds with superior therapeutic properties.

The following table highlights the diverse biological activities reported for compounds containing the 1,4-dioxane scaffold.

Compound ClassBiological Target/ActivitySignificanceReference
Substituted 1,4-Dioxanesα1D-Adrenoreceptor AntagonistPotential for cardiovascular drugs nih.govspringernature.com
Substituted 1,4-Dioxanes5-HT1A Receptor AgonistPotential for antidepressant and neuroprotective agents nih.govspringernature.com
Substituted 1,4-DioxanesCytotoxic Activity (PC-3 cells)Potential for anticancer agents nih.govspringernature.com
1,4-Benzodioxane-hydrazonesAnticancer (Melanoma cell lines)Potent inhibitors of skin cancer cell growth (GI₅₀ ~0.2-0.6 µM) bldpharm.com
Multi-target 1,4-DioxanesDopamine (B1211576) (D₂-like) and Serotonin (B10506) (5-HT₁ₐ) ReceptorsPotential for treating Parkinson's disease or schizophrenia researchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is revolutionizing chemical research and drug discovery. Applying this integrated approach to this compound will accelerate the exploration of its chemical and biological potential.

Predictive Modeling for Synthesis and Reactivity: Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the structural and electronic properties of this compound nih.govresearchgate.net. Future studies could use DFT to model reaction mechanisms, predict the outcomes of novel synthetic strategies, and understand the conformational preferences of the dioxane ring, which is crucial for its interaction with biological targets researchgate.net. For example, computational analysis of the hydrogen bonding between 1,4-dioxane and methanol (B129727) has already been performed, providing a basis for understanding its solvent properties and interactions researchgate.net.

Computer-Aided Drug Design (CADD): CADD techniques are essential for efficiently designing new therapeutic agents. Future research should employ molecular docking to predict how derivatives of this compound bind to target proteins, helping to prioritize synthetic candidates google.comresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be used to build predictive models from experimental data, guiding the optimization of lead compounds bldpharm.comspringernature.com. This in silico screening process significantly reduces the time and cost associated with traditional drug discovery wikipedia.orgtaylorfrancis.com.

Synergistic Workflow: The most powerful approach involves a feedback loop where computational predictions guide experimental work, and the resulting data is used to refine the computational models. Future projects should adopt this workflow: design a virtual library of this compound derivatives, use computational tools to predict their properties and activities, synthesize the most promising candidates, and then use the experimental results to validate and improve the predictive models for the next design cycle bldpharm.comspringernature.com.

Expansion of Applications in Diverse Chemical Fields

While medicinal chemistry is a primary focus, the unique properties of this compound suggest its potential utility in a variety of other chemical fields.

Asymmetric Catalysis: Enantiomerically pure this compound is an attractive building block for the synthesis of novel chiral ligands. Research has shown that C2-symmetric diphosphine ligands with a rigid 1,4-dioxane backbone are highly effective in rhodium-catalyzed asymmetric hydrogenation, achieving excellent enantioselectivities (94–>99% ee) acs.orgnih.gov. The conformational rigidity of the dioxane ring was identified as a key factor for high performance acs.org. Future work could focus on converting (R)- or (S)-(1,4-Dioxan-2-yl)methanol into new phosphine, amine, or thioether ligands for use in a broad range of asymmetric transformations researchgate.net.

Polymer and Materials Science: The hydroxyl group of this compound allows it to function as a monomer or an initiator in polymerization reactions. Specifically, it could be used in the ring-opening polymerization of lactones or other cyclic esters to produce biodegradable polyesters. Research on the polymerization of 1,4-dioxane-2,5-diones demonstrates the potential for creating functional polymers from this class of compounds researchgate.netgoogle.com. Derivatives of this compound could be incorporated into polymer backbones or as side chains to create materials with tailored properties, such as hydrophilicity or sites for further functionalization.

Agrochemicals: There is emerging interest in using low-molecular-weight dioxane derivatives as adjuvants in agrochemical formulations. One study demonstrated that a related compound, (2,2-dimethyl-1,3-dioxan-4-yl)methanol, could enhance the efficacy of glyphosate-based herbicides nih.gov. This suggests a potential future application for this compound or its simple esters as performance-enhancing additives in agriculture, which warrants further investigation.

Chiral Solvents and Auxiliaries: Enantiopure this compound could be explored as a novel chiral solvent or co-solvent for asymmetric reactions or for the separation of enantiomers via chiral chromatography springernature.com. Its structure could also be incorporated into chiral auxiliaries to control the stereochemical outcome of synthetic reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.